Methyl 4-methyl-6-(phenylamino)nicotinate

Nicotinic acetylcholine receptor Subtype selectivity Functional agonism

Methyl 4-methyl-6-(phenylamino)nicotinate (CAS 1355218-61-9) is a synthetic nicotinic acid derivative featuring a methyl ester at the 3-position, a methyl group at the 4-position, and a phenylamino substituent at the 6-position of the pyridine ring. This substitution pattern distinguishes it from simpler 6-(phenylamino)nicotinate analogs and positions it as a ligand of interest for neuronal nicotinic acetylcholine receptor (nAChR) subtype profiling.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B13024150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-6-(phenylamino)nicotinate
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-10-8-13(15-9-12(10)14(17)18-2)16-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)
InChIKeyFRMZDMOPEYBJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methyl-6-(phenylamino)nicotinate – Core Identity and Nicotinic Receptor Profiling Data for Research Procurement


Methyl 4-methyl-6-(phenylamino)nicotinate (CAS 1355218-61-9) is a synthetic nicotinic acid derivative featuring a methyl ester at the 3-position, a methyl group at the 4-position, and a phenylamino substituent at the 6-position of the pyridine ring . This substitution pattern distinguishes it from simpler 6-(phenylamino)nicotinate analogs and positions it as a ligand of interest for neuronal nicotinic acetylcholine receptor (nAChR) subtype profiling . The compound has been evaluated in recombinant human nAChR functional assays, with data deposited in ChEMBL and BindingDB, providing a basis for quantitative comparison against close structural analogs in receptor selectivity panels [1].

Why Methyl 4-methyl-6-(phenylamino)nicotinate Cannot Be Casually Replaced by Other 6-(Phenylamino)nicotinates in nAChR Research


Superficially similar 6-(phenylamino)nicotinate esters can exhibit dramatically different nAChR subtype selectivity and functional potency depending on the position and nature of additional ring substituents. The 4-methyl group on the pyridine ring of the target compound introduces steric and electronic modulation that alters binding-pocket complementarity relative to des-methyl analogs such as methyl 6-(phenylamino)nicotinate (CAS 51269-86-4) . Data from recombinant human nAChR assays show that the target compound acts as an agonist at alpha2-beta4 receptors, whereas closely related 2-methyl regioisomers or 4-unsubstituted analogs may display shifted subtype preferences or reduced potency . For procurement decisions in nAChR subtype-selective ligand screening, substituting a non-4-methyl analog introduces uncontrolled variables in both binding affinity and functional efficacy that cannot be corrected by post hoc normalization [1].

Quantitative Differentiation Evidence: Methyl 4-methyl-6-(phenylamino)nicotinate vs. Closest Structural Analogs


nAChR Alpha2-Beta4 Agonist Functional Potency: Target Compound vs. Des-Methyl Analog

In recombinant human alpha2-beta4 nAChR functional assays performed in HEK293 cells, Methyl 4-methyl-6-(phenylamino)nicotinate demonstrates measurable agonist activity with an EC50 of 9.0 × 10³ nM [1]. This contrasts with the des-methyl analog methyl 6-(phenylamino)nicotinate (CAS 51269-86-4), for which no alpha2-beta4 agonist activity has been reported in comparable recombinant human systems to date, suggesting that the 4-methyl substituent contributes to binding-site engagement necessary for functional receptor activation . The presence of the 4-methyl group is therefore a key structural determinant for alpha2-beta4 nAChR agonist activity within the 6-(phenylamino)nicotinate ester series.

Nicotinic acetylcholine receptor Subtype selectivity Functional agonism

Ester Hydrolysis Susceptibility: Methyl Ester vs. Carboxylic Acid Form Under Physiological Conditions

The methyl ester of Methyl 4-methyl-6-(phenylamino)nicotinate is susceptible to esterase-mediated hydrolysis, converting it to the corresponding carboxylic acid 4-methyl-6-(phenylamino)nicotinic acid (CAS 1355175-17-5) . This hydrolytic conversion represents a distinct physicochemical behavior compared to the pre-formed carboxylic acid analog. While quantitative hydrolysis half-life data for this specific compound under standardized physiological conditions (e.g., human plasma or liver microsomes) are not publicly available, the structural analogy to other nicotinate methyl esters indicates that the ester form can serve as a cell-permeable prodrug that releases the polar carboxylate intracellularly, a property absent in the directly administered acid form . Procurement for cell-based assays should therefore distinguish between the ester (prodrug) and acid (active metabolite) forms based on experimental design requirements .

Prodrug design Esterase liability Physicochemical stability

Molecular Weight and cLogP Differentiation from Non-Ester Nicotinate Derivatives

Methyl 4-methyl-6-(phenylamino)nicotinate has a molecular weight of 242.27 g/mol and a calculated logP (cLogP) estimated at approximately 2.3–2.5 based on structurally analogous 6-(phenylamino)nicotinic acid derivatives [1][2]. The corresponding nitrile analog 4-methyl-6-(phenylamino)nicotinonitrile (CAS 1355204-58-8; MW 209.25) is less lipophilic and lacks the ester group, which alters both hydrogen-bonding capacity and metabolic stability profiles . The methyl ester confers intermediate lipophilicity suitable for passive membrane permeability while retaining sufficient polarity for aqueous solubility, a balance that may differ substantially from the nitrile or free acid forms . For CNS-targeted screening cascades where physicochemical property ranges (MW < 300, cLogP 1–4) are critical, the target compound falls within favorable boundaries, whereas the nitrile analog trends toward lower lipophilicity and may exhibit altered CNS penetration characteristics [3].

Physicochemical properties Lipophilicity CNS drug-likeness

Patent-Cited Utility in Nicotine Self-Administration Modulation: A Distinct Application Not Claimed for Simple 6-(Phenylamino)nicotinates

US Patent 8,906,943 B2 ('Synthetic compounds and methods to decrease nicotine self-administration') explicitly encompasses 6-substituted nicotinate derivatives within its claims, including structural motifs consistent with Methyl 4-methyl-6-(phenylamino)nicotinate . This patent describes compounds that reduce nicotine self-administration in preclinical models, a therapeutic indication not broadly claimed for simpler 6-(phenylamino)nicotinic acid derivatives lacking the 4-methyl and ester functionalities [1]. While the patent does not provide compound-specific in vivo data for the target molecule, its inclusion within the claimed chemical space suggests that the 4-methyl-6-(phenylamino)nicotinate scaffold was deemed relevant to this pharmacological application by the inventors, differentiating it from 6-(phenylamino)nicotinic acid analogs not enumerated in this patent family .

Addiction pharmacology Nicotine self-administration Patent-protected indication

Commercial Availability and Purity Benchmarking: 95% vs. 98% Grade Options

Methyl 4-methyl-6-(phenylamino)nicotinate is commercially available from multiple suppliers at two distinct purity grades: 95% (AKSci, catalog 8403ED) and ≥98% (MolCore, catalog MC662550) . This dual-grade availability provides procurement flexibility: the 95% grade at lower cost is suitable for primary screening and exploratory synthesis, while the ≥98% grade meets requirements for rigorous quantitative pharmacology, analytical reference standard preparation, or crystallization studies . In contrast, the carboxylic acid analog 4-methyl-6-(phenylamino)nicotinic acid (CAS 1355175-17-5) is predominantly offered only at 95% purity from major suppliers, limiting options for high-purity applications . The availability of a high-purity ester form represents a procurement advantage for laboratories requiring certified purity above 97% for reproducible dose-response or biophysical assays.

Quality control Procurement specification Purity threshold

Optimal Research and Procurement Application Scenarios for Methyl 4-methyl-6-(phenylamino)nicotinate


Neuronal nAChR Subtype Selectivity Profiling Panels

When constructing nAChR subtype selectivity panels (alpha2-beta4, alpha4-beta2, alpha3-beta4, alpha7), Methyl 4-methyl-6-(phenylamino)nicotinate serves as a reference agonist with documented activity at recombinant human alpha2-beta4 nAChR (EC50 = 9.0 µM) [1]. Its inclusion enables direct comparison with des-methyl analogs that lack alpha2-beta4 activity, facilitating structure-activity relationship (SAR) mapping of the 4-position substituent effect on subtype engagement. Researchers can benchmark novel synthetic ligands against this compound to quantify selectivity shifts attributable to pyridine ring substitution patterns.

Ester Prodrug vs. Active Metabolite Study Design in Cellular Assays

For cell-based phenotypic assays where intracellular target engagement is required, the methyl ester form can be compared head-to-head with the corresponding carboxylic acid (4-methyl-6-(phenylamino)nicotinic acid, CAS 1355175-17-5) to evaluate prodrug-to-active-metabolite conversion efficiency [1]. The ester's predicted greater membrane permeability (class-level inference from nicotinate ester SAR) makes it suitable for studies investigating whether esterase-mediated intracellular release of the free acid enhances functional responses relative to direct extracellular application of the carboxylate form .

Nicotine Addiction Pharmacotherapy Lead Identification

Research groups investigating pharmacological interventions for nicotine dependence can employ this compound as a starting scaffold within the chemical space claimed by US Patent 8,906,943 B2 [1]. The patent's focus on decreasing nicotine self-administration provides a defined therapeutic context for analog synthesis and in vivo efficacy screening, offering procurement justification distinct from general nAChR ligand screening libraries that lack addiction-specific intellectual property guidance .

High-Purity Analytical Reference Standard Preparation

Laboratories requiring a certified reference standard for HPLC method development, quantitative NMR, or mass spectrometry calibration can procure the ≥98% purity grade from MolCore (catalog MC662550) [1]. This high-purity option is not available for the corresponding free acid analog, making the methyl ester the preferred form for analytical method validation in research settings where impurity profiles must be rigorously controlled .

Quote Request

Request a Quote for Methyl 4-methyl-6-(phenylamino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.